An In-depth Technical Guide to 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine: A Core Scaffold in Modern Medicinal Chemistry
Foreword: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core
In the landscape of contemporary drug discovery, certain heterocyclic scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets in a specific and high-affinity manner. The pyrazolo[3,4-b]pyrazine core is a prime example of such a scaffold. Its structural resemblance to endogenous purine bases allows it to function as a versatile ATP-competitive hinge-binding motif, making it a cornerstone in the development of kinase inhibitors. This guide provides an in-depth examination of a particularly valuable derivative, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, a building block engineered for synthetic versatility and strategic deployment in drug development campaigns targeting a host of human diseases.
Molecular and Physicochemical Profile
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a crystalline solid at room temperature, typically appearing as a white to yellow or brown powder. Its strategic value lies in the specific arrangement of its functional groups: the pyrazolo[3,4-b]pyrazine core for biological activity, a methyl group at the 3-position for modulating steric and electronic properties, and a bromine atom at the 5-position, which serves as a highly versatile synthetic handle.
Structural and Identification Data
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine | - |
| CAS Number | 1000017-98-3 | [1] |
| Molecular Formula | C₆H₅BrN₄ | [2] |
| Molecular Weight | 213.04 g/mol | - |
| Canonical SMILES | CC1=NN=C2C1=NC=C(Br)N=C2 | - |
| Tautomerism | Exists in 1H and 2H tautomeric forms, with the 1H-tautomer being significantly more stable.[2][3] | - |
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. The following table summarizes computed properties for the closely related analog, 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (CAS 1196152-90-5), which provide a reasonable estimation.
| Property | Predicted Value | Source |
| Boiling Point | 333.8 °C at 760 mmHg | |
| XLogP3 | 0.9 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Polar Surface Area | 54.5 Ų | [4] |
Synthesis of the Core Scaffold: A Plausible Synthetic Route
Proposed Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyrazine (Intermediate C)
Causality: This step builds the core heterocyclic system. The reaction between an aminopyrazole and a 1,2-dicarbonyl compound like glyoxal is a classic and reliable method for forming the pyrazine ring fused to the pyrazole.[5] Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent dehydration/aromatization.
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water, which will precipitate the product. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-methyl-1H-pyrazolo[3,4-b]pyrazine as a solid.
Proposed Experimental Protocol: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (Target Compound D)
Causality: This is a regioselective electrophilic aromatic substitution. The pyrazolo[3,4-b]pyrazine ring system is electron-rich and susceptible to electrophilic attack. The 5-position is electronically activated and sterically accessible, making it the most likely site for bromination. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.
-
Reaction Setup: Dissolve the intermediate 3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the final compound, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine stems almost entirely from the reactivity of the C5-bromine atom. This site serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid construction of compound libraries for structure-activity relationship (SAR) studies.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazolo[3,4-b]pyrazine core.
Representative Protocol for Suzuki Coupling:
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Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods. This reaction allows for the introduction of primary or secondary amines at the 5-position, a common strategy in medicinal chemistry to introduce hydrogen bond donors/acceptors and modulate solubility.
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the sealed reaction vessel to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude material by silica gel chromatography.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyrazine scaffold is a privileged core in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrazolo[3,4-b]pyrazine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, mimicking the interaction of adenine.
By using 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine, medicinal chemists can systematically explore the chemical space around this core.
-
Vector for Diversity (C5-Position): The bromine atom allows for the introduction of various groups via cross-coupling. These groups can be designed to probe deep into the kinase active site, targeting specific pockets to enhance potency and selectivity.
-
Modulation of Properties (C3-Methyl): The methyl group at the 3-position can influence the compound's conformation and interaction with the protein, potentially improving binding affinity or selectivity compared to the unsubstituted analog.[7]
-
Target Classes: Derivatives of the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine cores have shown potent activity against a range of kinase targets, including Tropomyosin Receptor Kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), and Topoisomerase IIα, making them relevant for oncology and neurodegenerative diseases.[8][9]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for CAS 1000017-98-3 is not publicly available. However, based on data for the structurally analogous 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (CAS 1196152-90-5), the following precautions are advised.
Hazard Identification
| Hazard | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Source for Hazard Data:[10]
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term stability, it is recommended to store at refrigerated temperatures (2-8 °C).[2]
Conclusion
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed biological core, combined with a versatile synthetic handle, provides an efficient entry point into a rich chemical space populated with potent and selective kinase inhibitors. While detailed characterization data for this specific molecule remains sparse in public literature, its value is evident from the extensive research on the broader pyrazolopyrazine family. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this powerful building block in their quest for novel therapeutics.
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